molecular formula C19H21F3N2O3 B2560379 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1788531-33-8

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No. B2560379
CAS RN: 1788531-33-8
M. Wt: 382.383
InChI Key: JODBKMMQEDFQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TAK-659 and belongs to the class of kinase inhibitors. TAK-659 has been studied for its potential applications in the treatment of cancer and autoimmune diseases.

Scientific Research Applications

Synthesis and Material Modification

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea, due to its complex structure involving hydroxyethoxy, p-tolyl, and trifluoromethyl phenyl groups, finds significant applications in the synthesis and material modification domain. Its structure suggests potential utility in creating polymers or coatings with specific chemical and physical properties, such as enhanced durability, resistance to environmental degradation, or specific interactions with biological molecules.

  • Chemical Synthesis: The compound's urea linkage is essential in synthesizing various polyfunctional organic compounds. These are widely used in high-molecular-weight compound chemistry, especially in modifying epoxy and urethane polymers to improve performance due to their low melting points and good compatibility (Ignat’ev et al., 2015).
  • Material Enhancement: Its structure implies potential use in enhancing the properties of materials, such as creating more durable and resistant polyurethanes. Polymers with pendant hydroxyl groups, synthesized from reactions involving similar urea derivatives, exhibit amorphous characteristics, altering glass transition temperatures and improving material flexibility (Ubaghs et al., 2004).

Environmental and Biological Implications

The presence of the trifluoromethyl group in 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea suggests its potential environmental and biological activity, such as involvement in degradation processes or interactions with biological systems.

  • Degradation Studies: Compounds containing similar structural features have been studied for their degradation under various conditions, including electro-Fenton systems, highlighting the role of hydroxyl radicals in breaking down complex organic molecules (Sirés et al., 2007).
  • Biological Interactions: The compound's detailed structure may interact with biological systems, influencing processes like translation initiation or enzyme activity. Symmetrical diarylureas, sharing structural similarities, have shown to activate eIF2α kinase, impacting cell proliferation and indicating potential anti-cancer properties (Denoyelle et al., 2012).

properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O3/c1-13-5-7-14(8-6-13)17(27-10-9-25)12-23-18(26)24-16-4-2-3-15(11-16)19(20,21)22/h2-8,11,17,25H,9-10,12H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODBKMMQEDFQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(3-(trifluoromethyl)phenyl)urea

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